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Compound of Interest

Compound Name: n-Octylcyclohexane

Cat. No.: B162980

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for n-octylcyclohexane
alongside two common alternatives, methylcyclohexane and n-butylcyclohexane. The objective
is to offer a clear, data-driven resource for the cross-verification and identification of these
compounds using standard analytical techniques. All presented data is supported by
established experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of n-octylcyclohexane,
methylcyclohexane, and n-butylcyclohexane, facilitating a direct comparison of their 13C NMR,
H NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Table 1: 3C NMR Chemical Shifts (0) in ppm
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Carbon Position

n-
Octylcyclohexane

Methylcyclohexane n-

(Predicted) [11[2][3] Butylcyclohexane
Cyclohexane Ring
C1 (substituted) ~38.0 32.8 ~37.8
C2,C6 ~33.5 35.4 ~33.6
C3,C5 ~27.0 26.5 ~26.9
C4 ~26.8 26.3 ~26.6
Alkyl Chain
Methyl (CHs) ~14.1 22.8 ~14.2
Methylene (CH-) ~22.7-32.0 - ~23.2,~29.3, ~37.4

Note: Predicted values for n-octylcyclohexane and n-butylcyclohexane are based on

established substituent effects on cyclohexane chemical shifts.

Proton Position

Octylcyclohexane
(Predicted)

Methylcyclohexane

[2][4]

Butylcyclohexane[
5]

Cyclohexane Ring

Methine (CH)

~1.1-13

~1.6 - 1.7 (multiplet) ~1.1-1.3

Methylene (CH-2)

~0.8 - 1.8 (complex

multiplets)

~0.8 - 1.8 (complex ~0.8 - 1.8 (complex

multiplets) multiplets)

Alkyl Chain

Methyl (CHs)

~0.88 (triplet)

~0.85 (doublet) ~0.90 (triplet)

Methylene (CH-2)

~1.2 - 1.3 (multiplets)

- ~1.1 - 1.3 (multiplets)
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Note: The *H NMR spectra of alkyl cyclohexanes are often complex due to overlapping signals
of the cyclohexane ring protons.

Table 3: Characteristic Infrared (IR) Absorption Bands
(cm~—1)

. . n- Methylcyclohexane n-
Vibrational Mode
Octylcyclohexane [6] Butylcyclohexane

C-H Stretch (sp? CH,

~2850 - 2960 (strong) ~2850 - 2960 (strong) ~2850 - 2960 (strong)
CHz, CH5)

CHz Bending
(Scissoring)

~1465 ~1450 ~1465

CHs Bending

(Asymmetric)

~1460 ~1460 ~1460

CHs Bending
(Symmetric)

~1378 ~1375 ~1378

Table 4: Major Fragments in Electron lonization Mass

Spectrometry (m/z)

Compound Molecular lon (M%) Base Peak Key Fragments

113 [M-CeH11]*, 97,

n-Octylcyclohexane 196 83

69, 55, 41
Methylcyclohexane[7] 98 83 69, 55, 41
n-Butylcyclohexane[8] 140 83 97 [M-CsH7]*, 55, 41

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols
represent standard operating procedures for the analysis of small, non-polar organic
molecules.
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'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

e Sample Preparation:

[¢]

Weigh approximately 5-20 mg of the analyte into a clean, dry vial.

[¢]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-
d, CDCIs).

[¢]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

[e]

Transfer the solution to a 5 mm NMR tube.[9]

e Instrument Parameters (Typical for a 400 MHz spectrometer):

o 'H NMR:

Pulse Program: Standard single pulse.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

o 13C NMR:

Pulse Program: Proton-decoupled single pulse.

Spectral Width: -10 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.
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= Number of Scans: 1024 or more, depending on sample concentration.

» Data Processing:

[e]

Apply Fourier transformation to the Free Induction Decay (FID).

o

Phase correct the spectrum.

Calibrate the chemical shift axis using the internal standard (TMS).

[¢]

[¢]

Integrate the signals in the *H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Neat Liquid):

o Place one or two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g.,
NaCl or KBr).[10]

o Place a second salt plate on top of the first, gently pressing to form a thin liquid film
between the plates.[10]

o Ensure there are no air bubbles in the film.
e Instrument Parameters:

o Scan Range: 4000 - 400 cm™1,

o Resolution: 4 cm~1.

o Number of Scans: 16-32.

o A background spectrum of the clean, empty salt plates should be acquired and subtracted
from the sample spectrum.

e Data Analysis:

o lIdentify the characteristic absorption bands and their corresponding wavenumbers.
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o Correlate the observed bands with known vibrational frequencies of functional groups.

Electron lonization Mass Spectrometry (EI-MS)

e Sample Introduction:

o For volatile liquids like alkyl cyclohexanes, direct injection via a heated probe or, more
commonly, introduction through a gas chromatograph (GC-MS) is employed.[11]

o If using GC-MS, a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane
or hexane) is injected into the GC.

¢ lonization and Analysis:
o The sample is vaporized and enters the ion source.

o Molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.[11]

o The resulting positively charged ions are accelerated and separated based on their mass-
to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Data Interpretation:

o lIdentify the molecular ion peak (M*), which corresponds to the molecular weight of the

compound.

o Analyze the fragmentation pattern, identifying the base peak (the most abundant
fragment) and other significant fragment ions.

o The fragmentation pattern provides structural information about the molecule.

Visualization of the Cross-Verification Workflow

The following diagram illustrates the logical workflow for the cross-verification of spectroscopic

data for a compound like n-octylcyclohexane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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